3-[(6-Hydroxyhexyl)oxy]propanenitrile
Description
3-[(6-Hydroxyhexyl)oxy]propanenitrile (CAS: 62585-42-6) is a nitrile-containing organic compound with a hydroxy-terminated alkyl ether chain. Its molecular formula is C₉H₁₇NO₂, consisting of a propanenitrile backbone (CH₂CH₂CN) linked via an ether bond to a 6-hydroxyhexyl group (HO(CH₂)₆O–). This structure confers both polar (hydroxy and nitrile groups) and non-polar (hexyl chain) characteristics, making it relevant in applications requiring tunable solubility, such as polymer synthesis or pharmaceutical intermediates.
Properties
CAS No. |
62585-42-6 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(6-hydroxyhexoxy)propanenitrile |
InChI |
InChI=1S/C9H17NO2/c10-6-5-9-12-8-4-2-1-3-7-11/h11H,1-5,7-9H2 |
InChI Key |
SREWMILFFQFYOB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCOCCC#N)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(6-Hydroxyhexyl)oxy]propanenitrile can be synthesized through the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, followed by the nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds . The reaction conditions typically involve heating under reflux to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production of similar nitriles often involves the hydrogenation of acrylonitrile or the ammoxidation of alcohols such as propanol . These methods can be adapted to produce this compound by selecting appropriate starting materials and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Hydroxyhexyl)oxy]propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
3-[(6-Hydroxyhexyl)oxy]propanenitrile has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(6-Hydroxyhexyl)oxy]propanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and influence metabolic pathways .
Comparison with Similar Compounds
Structural Analogues with Ether Linkages
Compounds with ether-linked propanenitrile moieties differ in alkyl chain length, branching, and terminal functional groups:
Key Observations :
- Polarity: The hydroxy group in this compound enhances hydrophilicity compared to non-hydroxylated analogs like 3-(3-Hexenyloxy)propanenitrile, which is more volatile and hydrophobic .
- Synthesis: Like 3-(3-Hexenyloxy)propanenitrile (synthesized via cyanoethylation of cis-3-hexen-1-ol with acrylonitrile ), the target compound likely forms through a similar nucleophilic substitution between 6-hydroxyhexanol and acrylonitrile.
- Stability : The absence of unsaturated bonds (e.g., alkenes) in the hydroxyhexyl chain may improve oxidative stability relative to hexenyloxy derivatives.
Cyclohexenyl Derivatives
Compounds with cyclic substituents exhibit distinct steric and electronic effects:
Key Observations :
- Solubility: Cyclohexenyl derivatives (e.g., 3-(6-Oxo-1-cyclohexen-1-yl)propanenitrile) are less polar than the hydroxyhexyloxy analog due to their non-polar cyclic structures, reducing water solubility .
- Reactivity : The α,β-unsaturated ketone in cyclohexenyl derivatives (e.g., IR peak at 1703 cm⁻¹ for C=O ) may undergo Michael addition or Diels-Alder reactions, whereas the hydroxyhexyloxy compound’s reactivity is dominated by nitrile and alcohol groups.
Compounds with Additional Functional Groups
Heteroaromatic or multifunctional analogs demonstrate broader reactivity:
Key Observations :
- Applications : The thienyl-pyridyl compound is suited for optoelectronics due to extended conjugation, whereas this compound’s applications may focus on biomaterials or surfactants.
- Complexity : ’s compound highlights how nitrile groups are utilized in intricate syntheses (e.g., oligonucleotide modifications), though its structure is far more elaborate than the target compound.
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